Lipophilicity (LogP) Differentiation from Parent and Simple N-Alkyl Analogs
The compound exhibits a calculated LogP of 2.08, which is significantly different from the parent compound 3-phenyl-1H-pyrazol-5-amine (LogP = 1.34) and intermediate compared to the more lipophilic 1-methyl analog (LogP = 1.57-2.25) [1][2]. The cyclopropylmethyl substitution results in a lipophilicity increase of +0.74 log units relative to the parent, achieving a value within a desirable range for drug-like properties and distinct from both the unsubstituted and methyl-substituted analogs .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazol-5-amine (LogP = 1.34); 1-methyl-3-phenyl-1H-pyrazol-5-amine (LogP range = 1.57-2.25) |
| Quantified Difference | +0.74 log units vs. parent; intermediate vs. methyl analog |
| Conditions | Computationally predicted values from ChemSrc and Chembase databases |
Why This Matters
This specific lipophilicity profile dictates membrane permeability, solubility, and non-specific protein binding, making the compound a distinct chemical probe for achieving a unique ADME profile not attainable with its parent or simple N-methyl analog.
- [1] ChemSrc. 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine. Product Page (LogP data). View Source
- [2] ChemSrc. 3-Phenyl-1H-pyrazol-5-amine. Product Page (LogP data). View Source
